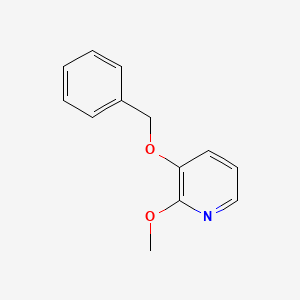

3-(Benzyloxy)-2-methoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with their unique structural and electronic properties making them indispensable in a vast array of chemical research and industrial applications. nih.govnumberanalytics.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, including essential vitamins like niacin and pyridoxine, as well as alkaloids such as nicotine. nih.govlifechemicals.com This prevalence in nature underscores the biological significance of pyridine-based compounds.

In the realm of synthetic organic chemistry, pyridines serve as versatile building blocks and catalysts. numberanalytics.com Their basicity and ability to form hydrogen bonds contribute to their utility as solvents and reagents in a multitude of chemical transformations. nih.gov The pyridine scaffold's inherent reactivity allows for a wide range of functionalization, leading to the creation of extensive libraries of compounds with diverse chemical and physical properties. nih.gov This adaptability has made pyridine derivatives central to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comlifechemicals.com Many FDA-approved drugs, such as the antihypertensive torasemide and the muscle relaxant papaverine, feature a pyridine core, highlighting the scaffold's importance in medicinal chemistry. lifechemicals.com

Overview of Methoxy (B1213986) and Benzyloxy Functionalization in Heterocyclic Systems

The introduction of methoxy (-OCH3) and benzyloxy (-OCH2Ph) groups onto heterocyclic scaffolds, such as pyridine, profoundly influences their chemical and physical properties. These functional groups can alter a molecule's steric and electronic characteristics, thereby affecting its reactivity, solubility, and biological activity.

Methoxy functionalization involves the introduction of a methoxy group, which acts as an electron-donating group through resonance and an electron-withdrawing group through induction. In heterocyclic systems like pyridine, a methoxy group can modulate the basicity of the nitrogen atom. nih.gov For instance, a 2-methoxypyridine (B126380) is less basic than pyridine itself due to the inductive effect of the oxygen atom. This altered basicity can be strategically employed in multi-step syntheses to control the reactivity of the pyridine ring. Furthermore, methoxy groups can influence the conformation of molecules and their packing in the solid state, which is particularly relevant in materials science and drug design.

Benzyloxy functionalization introduces a benzyl (B1604629) ether. The benzyl group is often employed as a protecting group for hydroxyl functionalities in organic synthesis due to its relative stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild conditions. Beyond its role as a protecting group, the benzyloxy moiety can also impact the biological activity of a molecule. The bulky and lipophilic nature of the benzyl group can enhance binding to biological targets and improve a compound's pharmacokinetic profile.

Research Landscape of 3-(Benzyloxy)-2-methoxypyridine

The chemical compound this compound, with the CAS number 1443980-42-4, is a specific derivative of pyridine that incorporates both a methoxy and a benzyloxy group. bldpharm.comarctomsci.combiosynth.com While the broader classes of pyridine, methoxypyridine, and benzyloxypyridine derivatives are extensively studied, specific research focusing solely on this compound is limited in publicly accessible literature. The compound is primarily available through chemical suppliers, suggesting its use as a building block or intermediate in more complex chemical syntheses. bldpharm.comarctomsci.combiosynth.comchembuyersguide.com

Detailed experimental data on its synthesis, physical properties, and reactivity are not extensively documented in peer-reviewed journals. However, its structure suggests potential synthetic routes and chemical behaviors based on the established chemistry of its constituent functional groups and related pyridine derivatives. The following sections will explore the known and theoretical aspects of this compound, drawing upon available data for the compound itself and its likely precursors.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-13-12(8-5-9-14-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFQYOQSCPJSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 3 Benzyloxy 2 Methoxypyridine

Synthetic Methodologies

A plausible synthetic route would be:

Formation of the alkoxide: 2-Methoxypyridin-3-ol would be treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the hydroxyl group and form the corresponding alkoxide.

Nucleophilic substitution: The resulting alkoxide would then react with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in a nucleophilic substitution reaction to form the desired 3-(Benzyloxy)-2-methoxypyridine.

An alternative approach could involve the nucleophilic substitution of a leaving group at the 2-position of a 3-benzyloxypyridine (B1277480) derivative with a methoxide (B1231860) source. For instance, starting from 2-chloro-3-benzyloxypyridine, treatment with sodium methoxide could potentially yield the target compound.

Precursor Analysis

The synthesis of this compound would rely on the availability of key precursors.

2-Methoxypyridin-3-ol (CAS: 13472-83-8): This precursor is a crucial starting material for the proposed Williamson ether synthesis. It is a commercially available compound. biosynth.com It is described as a nitro compound that can be used as a lead for producing enzyme inhibitors. biosynth.com

2-Chloro-3-benzyloxypyridine (CAS: 108082-72-0): This compound could serve as a precursor in an alternative synthetic route. It is also commercially available. chemicalbook.com

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not widely published. However, based on its chemical structure and the data available from chemical suppliers, some properties can be listed.

| Property | Value | Source |

| CAS Number | 1443980-42-4 | bldpharm.comarctomsci.combiosynth.com |

| Molecular Formula | C13H13NO2 | bldpharm.combiosynth.com |

| Molecular Weight | 215.25 g/mol | bldpharm.combiosynth.com |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not found in the surveyed literature. For definitive structural confirmation, these analytical techniques would be essential.

Reactivity and Chemical Transformations of 3 Benzyloxy 2 Methoxypyridine and Its Derivatives

Functional Group Interconversions on the Pyridine (B92270) Ring

The pyridine ring in 3-(benzyloxy)-2-methoxypyridine is susceptible to various functional group interconversions, although the presence of the electron-donating methoxy (B1213986) and benzyloxy groups influences the regioselectivity of these reactions. While specific examples for direct functionalization of this compound are not extensively documented, the reactivity can be inferred from related 2-methoxypyridine (B126380) systems.

Electrophilic aromatic substitution reactions, such as nitration, on the pyridine ring are generally challenging due to the ring's inherent electron-deficient nature. However, the activating effect of the methoxy and benzyloxy groups can facilitate such transformations under controlled conditions. For instance, the nitration of 2,6-dichloropyridine (B45657) proceeds with a mixture of concentrated sulfuric acid and nitric acid, suggesting that a similar approach could potentially introduce a nitro group onto the this compound ring, likely at an activated position. google.com

The introduction of other functional groups can also be achieved through nucleophilic substitution reactions on pre-functionalized derivatives. For example, a chloro-substituted derivative of this compound could undergo amination. The ammonolysis of 2,6-dichloro-3-nitropyridine (B41883) using aqueous ammonia (B1221849) in methanol (B129727) is a known process to introduce an amino group. google.com A similar strategy could be envisioned for a halogenated this compound derivative.

Cleavage and Deprotection Strategies for the Benzyloxy Group

The benzyloxy group in this compound serves as a common protecting group for the hydroxyl functionality. Its removal can be accomplished through several methods, with catalytic hydrogenation and Lewis acid-mediated cleavage being the most prevalent.

Catalytic Hydrogenation: This is a widely used method for the deprotection of benzyl (B1604629) ethers. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.netnih.govresearchgate.net This process is generally efficient and clean, yielding the corresponding alcohol and toluene (B28343) as a byproduct. The conditions for catalytic hydrogenation can be mild, often proceeding at room temperature and atmospheric pressure, making it compatible with a variety of other functional groups. researchgate.net However, the presence of other reducible functional groups in the molecule may require careful optimization of the reaction conditions to achieve chemoselectivity. For instance, the use of pyridine as a catalyst poison in combination with Pd/C has been shown to allow for the selective hydrogenolysis of some benzyl ethers while preserving others. nih.gov

Lewis Acid-Mediated Cleavage: Strong Lewis acids are effective reagents for the cleavage of benzyl ethers, particularly when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups. Boron trichloride (B1173362) (BCl₃) is a powerful Lewis acid that can readily cleave benzyl ethers. researchgate.netacs.orgnih.gov The reaction is typically performed at low temperatures, such as -78 °C, in a chlorinated solvent like dichloromethane (B109758). To mitigate potential side reactions caused by the liberated benzyl cation, a cation scavenger like pentamethylbenzene (B147382) can be added. researchgate.net This methodology has been shown to be effective for the debenzylation of aryl benzyl ethers in the presence of various functional groups. researchgate.netresearchgate.net

| Reagent/Catalyst | Conditions | Product | Reference(s) |

| Pd/C, H₂ | Ethanol, Room Temperature | 3-Hydroxy-2-methoxypyridine | researchgate.netnih.govresearchgate.net |

| BCl₃, Pentamethylbenzene | Dichloromethane, -78 °C | 3-Hydroxy-2-methoxypyridine | researchgate.netresearchgate.netnih.gov |

Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

A common reagent for the N-oxidation of pyridines is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comrsc.orgwikipedia.orgrsc.orgorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent such as dichloromethane at or below room temperature. The peroxyacid delivers an oxygen atom to the pyridine nitrogen, yielding the N-oxide and meta-chlorobenzoic acid as a byproduct. masterorganicchemistry.comwikipedia.org

| Oxidizing Agent | Conditions | Product | Reference(s) |

| m-CPBA | Dichloromethane, 0 °C to rt | This compound N-oxide | masterorganicchemistry.comwikipedia.orgorganic-chemistry.org |

| Sodium Hypochlorite (B82951) | Ethanol, Room Temperature | Oxidized derivatives | mdpi.com |

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, particularly organolithium compounds, is a powerful tool for the introduction of new carbon-carbon bonds. The regioselectivity of these reactions is governed by the directing effects of the substituents on the pyridine ring.

The methoxy group at the C-2 position is a well-established directing group for ortho-metalation. acs.orgresearchgate.netclockss.orgresearchgate.netwikipedia.org Treatment of 2-methoxypyridine with a strong base like n-butyllithium or lithium diisopropylamide (LDA) typically results in deprotonation at the C-3 position. acs.orgresearchgate.net In the case of this compound, the C-3 position is already substituted. Therefore, lithiation is expected to be directed by the methoxy group to one of the adjacent positions, C-4 or C-6, depending on the steric and electronic environment. The resulting organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

Another important class of reactions involving organometallic reagents is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the formation of C-C bonds between a halogenated pyridine derivative and an organoboron compound. For instance, a halogenated derivative of this compound, such as a bromo or iodo derivative, could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to generate more complex molecular architectures. rsc.orgnih.gov

| Reaction Type | Reagent(s) | Expected Product | Reference(s) |

| Directed ortho-Metalation | n-BuLi or LDA, Electrophile (E) | 4-E- or 6-E-3-(Benzyloxy)-2-methoxypyridine | acs.orgresearchgate.netclockss.orgwikipedia.org |

| Suzuki-Miyaura Coupling | Halo-3-(benzyloxy)-2-methoxypyridine, R-B(OH)₂, Pd catalyst, Base | 3-(Benzyloxy)-2-methoxy-(X)-R-pyridine | wikipedia.orglibretexts.orgnih.gov |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-(Benzyloxy)-2-methoxypyridine, both ¹H and ¹³C NMR data provide crucial information about its structure.

In ¹H NMR spectra, the chemical shifts of protons are influenced by their local electronic environment. For instance, in a related compound, 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzo[d]imidazole, the methoxy (B1213986) protons (OMe) appear around δ = 3.99-4.01 ppm, while the benzylic methylene (B1212753) protons (CH₂) are observed at δ = 5.18-5.23 ppm. usm.my The aromatic protons of the benzyl (B1604629) group typically resonate in the range of δ = 7.27-7.36 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton. In a similar structure, the methoxy carbon (OMe) signal is found at approximately δ = 56.50 ppm, and the benzylic carbon (CH₂) resonates around δ = 76.60 ppm. usm.my The carbons of the benzyl ring typically appear in the region of δ = 129.32-129.40 ppm. usm.my The chemical shifts in the pyridine (B92270) ring are also characteristic, with C2 often appearing at a lower field due to the influence of the nitrogen atom. For example, in 2-methoxypyridine (B126380), the C2 carbon resonates at a significantly different position compared to other carbons in the ring. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Structures

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (O-CH₃) | 3.99 - 4.01 usm.my | ~56.50 usm.my |

| Benzylic (O-CH₂) | 5.18 - 5.23 usm.my | ~76.60 usm.my |

| Benzyl Aromatic (C₆H₅) | 7.27 - 7.36 rsc.org | 129.32 - 129.40 usm.my |

| Pyridine Ring | Varies | Varies |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. These include:

C-O-C stretching vibrations: Both the methoxy and benzyloxy groups will exhibit strong C-O stretching bands, typically in the region of 1000-1300 cm⁻¹.

Aromatic C-H stretching: These bands are usually observed above 3000 cm⁻¹.

Aromatic C=C stretching: These appear in the 1400-1600 cm⁻¹ region.

Aliphatic C-H stretching: The methylene and methyl groups will show stretching vibrations in the 2850-3000 cm⁻¹ range.

For a related compound, 3-(4-(benzyloxy)-3-methoxyphenyl)- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine, the IR spectrum was used to confirm the presence of the 4-benzyloxy-3-methoxy group. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions within the pyridine and benzene (B151609) rings. A study on 2-amino-3-benzyloxypyridine, a structurally similar compound, revealed that the addition of a benzyloxy group did not significantly alter the absorption maxima compared to 2-aminopyridine, suggesting that the resonance interaction is not effectively increased. researchgate.net The absorption spectra of such compounds can be influenced by the solvent polarity. researchgate.net For instance, the UV-Vis spectrum of a furo[2,3-b]pyridine (B1315467) derivative showed characteristic absorption bands between 250 and 390 nm, attributed to π → π* and n → π* transitions. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. For example, the molecular weight of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone is 215.25 g/mol . nih.gov HRMS analysis of a related compound, 3-(4-(benzyloxy)-3-methoxyphenyl)- rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine, confirmed its identity and purity. mdpi.com The fragmentation pattern in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org

The data from X-ray crystallography also allows for the analysis of the molecule's conformation and how the molecules pack together in the crystal lattice. This includes understanding intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the physical properties of the solid. Studies on cyclometalated Au(III) compounds with 2-arylpyridines have utilized single crystal X-ray diffraction to understand their molecular structures and packing. mdpi.com

Intermolecular Interactions and Hydrogen Bonding Networks

Furthermore, the methoxy group introduces a potential for weak C-H···O hydrogen bonds, where the oxygen atom acts as the acceptor. The benzyloxy group, with its ether oxygen, provides an additional site for such interactions. Studies on related 2-methoxypyridine derivatives have indicated the presence of various intermolecular interactions that contribute to their slightly non-planar bent conformations in the solid state, as revealed by single crystal X-ray diffraction. researchgate.netrsc.org

The presence of a benzyloxy group can also facilitate interactions with protic species. For instance, in biological contexts, the benzyloxy moiety has been observed to form hydrogen bonds with water molecules or with the hydroxyl groups of amino acid residues within enzyme active sites. nih.gov This highlights the capability of the ether oxygen in the benzyloxy group to act as a hydrogen bond acceptor.

In the crystalline state, it is the interplay of these various potential interactions—C-H···N, C-H···O, and π-π stacking—that would dictate the final three-dimensional supramolecular architecture of this compound. The specific geometry and energetics of these interactions would require detailed structural analysis, such as that provided by single-crystal X-ray diffraction, which is not currently found in the public domain for this specific compound.

Table of Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| C-H···N Hydrogen Bond | Aromatic/Aliphatic C-H | Pyridine Nitrogen | Directional interaction influencing molecular alignment. |

| C-H···O Hydrogen Bond | Aromatic/Aliphatic C-H | Methoxy/Benzyloxy Oxygen | Contributes to the cohesion of the crystal lattice. |

| π-π Stacking | Pyridine Ring, Benzyl Ring | Pyridine Ring, Benzyl Ring | Stabilizing force leading to layered or columnar structures. |

Chromatographic Methods for Separation and Purification

Column Chromatography Techniques

Column chromatography is a fundamental purification technique in organic synthesis, frequently utilized for the separation of 3-(Benzyloxy)-2-methoxypyridine from reaction mixtures. The principle of this method relies on the differential adsorption of the components of a mixture onto a solid stationary phase, typically silica gel, and their subsequent elution with a liquid mobile phase.

In a typical application, the crude reaction mixture containing this compound is loaded onto a column packed with silica gel. A solvent system, often a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate, is then passed through the column. rsc.org The polarity of the eluent is gradually increased to facilitate the separation of compounds with varying polarities. Less polar impurities will travel down the column faster, while more polar compounds, including this compound, will have a stronger interaction with the silica gel and elute later. The fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure product.

Specific examples from the synthesis of related compounds illustrate the common solvent systems used. For instance, in the purification of various benzaldehyde derivatives, which share structural similarities with the target compound, column chromatography is performed using petroleum ether and ethyl acetate mixtures with varying ratios, such as 30:1, 20:1, 15:1, 12:1, and 4:1 (v/v). rsc.orgrsc.org

Table 1: Exemplary Solvent Systems for Column Chromatography of Related Compounds

| Compound Type | Stationary Phase | Mobile Phase (Petroleum Ether:Ethyl Acetate) | Reference |

|---|---|---|---|

| Benzaldehyde Derivatives | Silica Gel | 30:1 to 15:1 | rsc.org |

| Benzaldehyde Derivatives | Silica Gel | 20:1 | rsc.org |

| Benzaldehyde Derivatives | Silica Gel | 12:1 | rsc.org |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of reactions involving this compound and for the preliminary analysis of column chromatography fractions. du.ac.in TLC operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent material, usually silica gel, coated on a plate. du.ac.in

A small spot of the sample is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system. As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential partitioning between the stationary and mobile phases. du.ac.in The position of the separated compounds is visualized, often using UV light, and quantified by the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

For compounds structurally similar to this compound, a common eluent for TLC is a mixture of dichloromethane (B109758) and methanol (B129727), often in a 95:5 ratio. rsc.org This technique is quick, sensitive, and requires only a small amount of sample. du.ac.in High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution and sensitivity.

Table 2: TLC Parameters for Related Compounds

| Compound Type | Stationary Phase | Mobile Phase | Visualization | Reference |

|---|

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound. It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.

Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. ekb.eg

For the separation of a related compound, 3-Benzyloxy-2-pyridylamine, a reversed-phase method has been described using a Newcrom R1 column. sielc.com The mobile phase consists of acetonitrile and water, with phosphoric acid as an additive. sielc.com For applications requiring mass spectrometric detection, formic acid is substituted for phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com The chromatographic behavior of halogenated 3-benzyloxy derivatives has also been studied on C8 and C18 columns using methanol-water and acetonitrile-water mobile phases. researchgate.net

Table 3: RP-HPLC Conditions for a Related Compound

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|

Normal-Phase HPLC

While less common for this class of compounds, Normal-Phase HPLC (NP-HPLC) can also be employed. In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar. This technique is suitable for the separation of non-polar compounds or for achieving different selectivity compared to RP-HPLC.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. For a compound like this compound, GC analysis would involve injecting a sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column. The column contains a stationary phase, and separation occurs based on the differential partitioning of the analytes between the gas and stationary phases.

Integration of Chromatographic Methods with Spectroscopic Detection

The coupling of chromatographic techniques with spectroscopic detectors provides a powerful tool for the unambiguous identification and quantification of separated compounds. Mass spectrometry (MS) is a commonly used detector in both GC and HPLC.

In GC-MS, as the separated compounds elute from the column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This allows for confident identification. nih.govresearchgate.net Similarly, in HPLC-MS, the eluent from the HPLC column is introduced into a mass spectrometer. epa.gov This combination is particularly valuable for the analysis of complex mixtures and for the structural elucidation of unknown compounds. ptfarm.pl Ultraviolet (UV) detection is also widely used in HPLC, where the absorbance of the eluting compounds is measured at a specific wavelength. epa.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and electronic properties of 3-(benzyloxy)-2-methoxypyridine. nih.govresearchgate.net This powerful computational method allows for the accurate calculation of various molecular parameters, offering a detailed picture of the compound's behavior. DFT methods, particularly hybrid functionals like B3LYP, are frequently employed to achieve a balance between computational cost and accuracy. niscair.res.inresearchgate.netnih.gov

Ground State Geometries and Vibrational Frequencies

A crucial first step in the theoretical analysis of this compound is the optimization of its molecular geometry to find the most stable, lowest-energy conformation, known as the ground state. researchgate.net Using DFT calculations, typically with basis sets such as 6-311++G(d,p), researchers can determine the precise bond lengths, bond angles, and dihedral angles of the molecule. researchgate.net For instance, a study on the related compound 2-methoxy-3-(trifluoromethyl)pyridine, optimized using the B3LYP/6-311++G(d,p) method, yielded a global minimum energy of -700.0667 Hartrees. researchgate.net

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. nih.gov These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov The calculated vibrational spectra, often presented as FT-IR and FT-Raman spectra, can be compared with experimental data to validate the accuracy of the computational model. researchgate.net Scaling factors are sometimes applied to the calculated frequencies to better match experimental observations. epstem.net For example, in the study of 2-chloro-6-methoxy-3-nitropyridine, calculated frequencies were scaled to improve agreement with experimental data. researchgate.net

Table 1: Selected Calculated Vibrational Frequencies for a Pyridine (B92270) Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching | 3000-3100 |

| C-C ring stretching | 1400-1600 |

| C-N stretching | 1266-1386 |

This table is illustrative and based on typical ranges for pyridine derivatives. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govnih.gov Conversely, a larger gap indicates greater stability and lower reactivity. aimspress.com The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov For example, in many organic molecules, the HOMO is often localized on electron-rich aromatic rings or heteroatoms, while the LUMO may be distributed over electron-deficient regions.

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. nih.govlibretexts.org The MEP surface illustrates the three-dimensional charge distribution of a molecule, with different colors representing varying electrostatic potential values. libretexts.org

Typically, regions of negative electrostatic potential, shown in red, are associated with a high electron density and are susceptible to electrophilic attack. These areas often correspond to the location of electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net Conversely, regions of positive electrostatic potential, depicted in blue, indicate an electron-deficient area and are prone to nucleophilic attack. researchgate.net These positive regions are often found around hydrogen atoms. nih.gov Intermediate potential values are usually colored green. researchgate.net The MEP map provides a clear and intuitive guide to the molecule's reactivity and intermolecular interaction patterns. libretexts.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic excited states and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govnih.gov This method is an extension of DFT that allows for the calculation of excitation energies, which correspond to the absorption of light by the molecule, and other properties of the excited states. nih.govaps.org

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov The results of these calculations are often compared with experimental UV-Vis spectra to confirm the accuracy of the theoretical model. nih.gov The method is also capable of describing triplet-triplet absorptions. nih.gov While generally robust, the accuracy of TD-DFT can be affected by factors such as the choice of functional and potential issues like triplet instability. nih.gov

Conformational Analysis through Computational Modeling

The flexibility of the benzyloxy and methoxy (B1213986) groups in this compound allows for the existence of multiple conformations. Computational modeling is a powerful tool for performing a thorough conformational analysis to identify the most stable conformers and understand their relative energies. epstem.net

By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. This analysis helps to identify the global minimum energy structure as well as other low-energy local minima. researchgate.net Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties, and the most stable conformer is likely to be the most populated at a given temperature.

Prediction of Spectroscopic Parameters

Computational chemistry plays a significant role in predicting various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. epstem.net

As previously mentioned, DFT calculations can provide theoretical vibrational frequencies that correlate with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used in conjunction with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These calculated chemical shifts can be compared with experimental NMR data to assist in the assignment of signals and to confirm the molecular structure. The combination of these predictive capabilities makes computational modeling an indispensable tool in the comprehensive characterization of chemical compounds.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of this compound, arising from the rotatable bonds of the benzyloxy and methoxy groups, plays a crucial role in its interaction with biological targets. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules over time, providing insights into the preferred spatial arrangements and the energy barriers between them.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous structures, such as other substituted pyridines and benzyloxy-containing compounds. An MD simulation of this molecule would typically involve defining a force field (e.g., CHARMM, AMBER) to describe the inter- and intramolecular forces. The system would then be solvated in a chosen solvent box (e.g., water) and subjected to energy minimization, followed by a period of heating and equilibration to a desired temperature and pressure, mimicking physiological conditions.

The production phase of the MD simulation, often run for nanoseconds to microseconds, would generate a trajectory of the molecule's atomic coordinates over time. Analysis of this trajectory would reveal the key conformational states. For this compound, the dihedral angles defining the orientation of the benzyloxy and methoxy groups relative to the pyridine ring are of primary interest.

Based on studies of similar molecules, it is anticipated that the conformational landscape would be dominated by a few low-energy states. The orientation of the benzyloxy group is likely influenced by steric hindrance from the adjacent methoxy group and potential non-bonded interactions with the pyridine ring. Similarly, the methoxy group's orientation will be influenced by the neighboring benzyloxy substituent. The planarity of the pyridine ring itself is expected to be maintained.

The results from such simulations can be visualized through Ramachandran-like plots for the key dihedral angles and can be used to calculate the relative populations of different conformers. This information is invaluable for understanding how the molecule might present itself to a binding site and for subsequent rational drug design efforts. For instance, MD simulations have been successfully employed to study the liquid-crystal phases of phenyl-pyrimidine derivatives, highlighting the importance of proper molecular modeling in reproducing experimental observations. aps.orgnih.gov

Rational Design Approaches for Analogous Scaffolds

The this compound scaffold serves as a valuable starting point for the rational design of new bioactive molecules. Computational techniques are instrumental in guiding the derivatization of this core structure to enhance desired properties such as binding affinity, selectivity, and pharmacokinetic profiles.

Molecular Docking Studies in Scaffold Derivatization

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a target protein.

The process begins with the three-dimensional structures of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, and the ligand, which can be built and optimized using computational chemistry software. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

For the this compound scaffold, molecular docking can be used to:

Identify key interactions: Determine which parts of the molecule (the pyridine nitrogen, the ether oxygens, the aromatic rings) are involved in crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's active site residues.

Guide derivatization: Predict how adding, removing, or modifying functional groups on the scaffold will affect binding. For example, docking studies could suggest where to place substituents on the benzyl (B1604629) or pyridine rings to improve interactions with the target. Studies on small molecules bearing a benzyloxy substituent have demonstrated the utility of this approach in explaining potent inhibitory activities. nih.govrsc.org

Screen virtual libraries: Dock a large library of virtual compounds based on the this compound scaffold to prioritize which derivatives to synthesize and test experimentally.

The following table illustrates a hypothetical docking study of this compound derivatives against a target protein, showcasing how different substituents might influence the predicted binding energy.

| Compound | Substituent on Benzyl Ring | Predicted Binding Energy (kcal/mol) | Key Interactions |

| Parent Scaffold | None | -7.5 | H-bond with Ser24, Pi-stacking with Phe82 |

| Derivative A | 4-Fluoro | -8.2 | H-bond with Ser24, Pi-stacking with Phe82, Halogen bond with Leu110 |

| Derivative B | 3-Methoxy | -7.8 | H-bond with Ser24 & Tyr99, Pi-stacking with Phe82 |

| Derivative C | 4-Trifluoromethyl | -8.5 | H-bond with Ser24, Pi-stacking with Phe82, Hydrophobic interaction with Val105 |

This is a hypothetical table for illustrative purposes.

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods such as pharmacophore modeling become essential. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For a series of active compounds containing the this compound scaffold, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features that are essential for their activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

The process involves:

Conformational analysis of active ligands: Generating a set of low-energy conformations for each active molecule.

Feature identification: Identifying potential pharmacophoric features in each molecule.

Model generation: Aligning the molecules and generating hypotheses that represent the common 3D arrangement of these features.

Model validation: Using a set of known active and inactive compounds to assess the predictive power of the generated pharmacophore models.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. It can also guide the design of new derivatives of this compound by ensuring that any modifications retain the key pharmacophoric features. Pharmacophore modeling has been successfully applied to various pyridine derivatives to identify new active agents. rsc.orgnih.gov

A hypothetical pharmacophore model derived from active analogs of this compound might include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond acceptor (the methoxy oxygen).

A hydrophobic/aromatic feature (the benzyl ring).

An additional hydrophobic/aromatic feature (the pyridine ring).

The spatial relationship between these features would be critical for biological activity.

Applications in Advanced Organic Synthesis and Scaffold Development

Role as Key Intermediates in the Synthesis of Complex Molecules

3-(Benzyloxy)-2-methoxypyridine serves as a crucial intermediate in the synthesis of a variety of complex molecules. The methoxy (B1213986) and benzyloxy groups on the pyridine (B92270) ring offer distinct reactivity, allowing for sequential and site-selective modifications. The methoxy group, for instance, can influence the electronic properties of the pyridine ring and can be a handle for further functionalization or removal. The benzyloxy group, a common protecting group for hydroxyl functionalities, can be readily cleaved under various conditions to reveal a reactive hydroxyl group, which can then be used for subsequent synthetic transformations.

The utility of methoxypyridines as precursors to piperidines and pyridones in the synthesis of complex molecules has been demonstrated. nih.gov The presence of the methoxy group reduces the basicity of the pyridine nitrogen, which can be advantageous in certain reactions that are sensitive to highly basic conditions. nih.gov This modulation of basicity allows for reactions that would otherwise be low-yielding. nih.gov

For example, in the synthesis of gamma-secretase modulators, methoxypyridine derivatives have been instrumental. nih.gov The synthesis of these complex molecules often involves multi-step sequences where the methoxypyridine core is assembled and subsequently elaborated. nih.gov Similarly, in the total synthesis of natural products like the Lycopodium alkaloids, methoxypyridine intermediates have been employed in a "top-down" approach, where the pyridine ring is incorporated early in the synthetic sequence. nih.gov

The synthesis of bosutinib, a dual inhibitor of Src and Abl kinases, provides another example of the utility of related methoxy-substituted aromatic compounds. mdpi.com While not directly involving this compound, the synthesis starts from 3-methoxy-4-hydroxybenzoic acid, highlighting the importance of the methoxy group in guiding the synthetic strategy. mdpi.com

Construction of Diverse Heterocyclic Systems

The pyridine scaffold of this compound is a fundamental building block for the construction of a wide range of heterocyclic systems. chim.it Pyridine derivatives are integral to many biologically active compounds and serve as essential ligands for metal ions in catalysis and materials science. chim.it

The reactivity of the pyridine ring in this compound allows for its incorporation into more complex fused heterocyclic systems. For instance, the synthesis of nih.govst-andrews.ac.ukmdpi.comtriazolo[4,3-a]pyridines, a class of compounds with significant biological activities, can be achieved through the oxidative cyclization of a hydrazine (B178648) intermediate derived from a substituted pyridine. mdpi.com While this example uses a different substitution pattern, the principle of using a functionalized pyridine to build a fused heterocyclic system is directly applicable.

Furthermore, the general principles of heterocyclic synthesis, such as three-component reactions, can be applied to derivatives of this compound to generate highly substituted pyridine-based structures. chim.itbeilstein-journals.org The electron-withdrawing or -donating nature of the substituents on the pyridine ring plays a crucial role in directing the outcome of these multi-component reactions. beilstein-journals.org The ability to construct diverse heterocyclic systems is also evident in the synthesis of spirooxindoles, which can involve cycloaddition reactions with derivatives containing heterocyclic moieties. mdpi.com

| Starting Material | Reaction Type | Resulting Heterocyclic System | Reference |

| Substituted Pyridine Hydrazine | Oxidative Cyclization | nih.govst-andrews.ac.ukmdpi.comtriazolo[4,3-a]pyridine | mdpi.com |

| Alkoxyallenes, Nitriles, Carboxylic Acids | Three-Component Reaction | Highly Substituted Pyridin-4-ols | chim.it |

| Heterocycle-substituted 1,3-diketones | Three-Component Benzannulation | meta-Hetarylanilines | beilstein-journals.org |

| Azomethine Ylide and Chalcones | [3+2] Cycloaddition | Spirooxindoles | mdpi.com |

Development of Libraries of Pyridine Derivatives

The versatile nature of this compound and its analogs makes them ideal starting points for the development of libraries of pyridine derivatives. These libraries are valuable resources for high-throughput screening in drug discovery and materials science. The ability to systematically modify the substituents on the pyridine ring allows for the creation of a diverse set of compounds with a wide range of physicochemical properties.

The synthesis of such libraries often relies on robust and high-yielding reactions that can be performed in parallel. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing a variety of substituents onto the pyridine ring. rsc.org The development of new ligands for these reactions is an active area of research. rsc.org

The creation of a library of pyridine derivatives can be exemplified by the synthesis of various substituted pyridines for use as antifungal agents. google.com While the specific starting material is different, the patent describes the synthesis of a range of pyridine derivatives with different substituents, demonstrating the general approach to library development. google.com

Utility in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds for drug development. nih.govnih.gov This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

This compound and its derivatives, due to their relatively small size and the presence of key functional groups, can serve as valuable fragments or as scaffolds for the development of fragment libraries. whiterose.ac.uk The pyridine core is a common motif in many approved drugs, and the methoxy and benzyloxy groups provide vectors for fragment growth and elaboration. whiterose.ac.uk The "rule-of-three," which defines desirable properties for fragments (e.g., molecular weight < 300, cLogP ≤ 3), can be readily applied to derivatives of this compound. nih.gov

The development of FBDD libraries often focuses on creating three-dimensional fragments with diverse shapes and functionalities. whiterose.ac.uk The inherent aromaticity and substitution pattern of this compound provide a starting point for generating such diversity. Covalent FBDD, where fragments form a covalent bond with the target protein, is an emerging area where appropriately functionalized pyridine derivatives could find utility. crelux.com

| FBDD Principle | Relevance of this compound | Reference |

| Fragment Properties | Adheres to the "rule-of-three" guidelines for effective fragments. | nih.gov |

| Fragment Growth | The methoxy and benzyloxy groups serve as synthetic handles for elaboration into more potent leads. | nih.govwhiterose.ac.uk |

| Library Diversity | The pyridine scaffold allows for the creation of diverse libraries with varied physicochemical properties. | nih.govwhiterose.ac.uk |

| Covalent FBDD | Functionalized derivatives could be designed as covalent fragments. | crelux.com |

Design of Ligands for Metal Coordination

Pyridine and its derivatives are well-established ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. The substituents on the pyridine ring can significantly influence the electronic and steric properties of the resulting metal complex, thereby tuning its reactivity and catalytic activity.

This compound, with its specific substitution pattern, can act as a ligand for various metals. The methoxy group can influence the electron density on the pyridine nitrogen, while the benzyloxy group provides steric bulk and can participate in secondary interactions. The design of novel ligands is crucial for the development of new catalysts for a variety of organic transformations, including cross-coupling reactions. rsc.org

The coordination of pyridine-based ligands to metals like gallium(III) and iron(III) has been shown to impact their biological activity. nih.gov For example, the coordination of thiosemicarbazone ligands containing a pyridine moiety to these metals can enhance their cytotoxic effects. nih.gov This highlights the potential for designing metal complexes of this compound derivatives for applications in medicinal chemistry.

Emerging Research Directions and Future Perspectives

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The compound 3-(Benzyloxy)-2-methoxypyridine, with its specific substitution pattern, represents a class of molecules that holds significant potential for further exploration. Emerging research is paving the way for innovative synthetic strategies, more profound structural understanding, and the expansion of its application landscape.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(benzyloxy)-2-methoxypyridine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine intermediates (e.g., N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine) are prepared by reacting 2-hydrazinopyridine with substituted benzaldehydes in ethanol under acidic conditions (acetic acid) . Characterization involves 1H/13C-NMR (referenced to DMSO-d6), FTIR (ATR mode, 4000–400 cm⁻¹), and HRMS (ESI source). Key spectral markers include aromatic proton signals at δ 7.31–7.66 ppm (benzyl groups) and FTIR peaks for C-O-C (1261 cm⁻¹) and aromatic C=C (1596 cm⁻¹) .

Q. How can researchers monitor reaction progress during the synthesis of pyridine derivatives like this compound?

- Methodological Answer : Thin-layer chromatography (TLC) on alumina plates (250 μm thickness) using dichloromethane as the mobile phase is effective. Visualization under UV light (254 nm) detects intermediates. For oxidative cyclization steps (e.g., forming triazolopyridines), reaction completion is confirmed by the disappearance of the hydrazine intermediate’s spot .

Q. What are the critical safety considerations when handling this compound and its precursors?

- Methodological Answer : Use fume hoods for volatile solvents (ethanol, dichloromethane). Sodium hypochlorite (oxidant) requires gloves and eye protection due to corrosivity. Waste containing halogenated byproducts (e.g., from hypochlorite reactions) must be disposed of as hazardous per WGK 3 regulations .

Advanced Research Questions

Q. How can researchers optimize oxidative cyclization reactions to synthesize [1,2,4]triazolo[4,3-a]pyridines from this compound derivatives?

- Methodological Answer : Key parameters include:

- Oxidant selection : Sodium hypochlorite (8 mmol) in ethanol at room temperature achieves 73% yield, avoiding toxic Cr(VI) or DDQ .

- Solvent choice : Ethanol enables green chemistry by reducing toxicity and simplifying purification (crude product purified via alumina plug filtration) .

- Reaction time : 3 hours under open-air conditions ensures complete oxidation while minimizing side reactions .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts or missing FTIR peaks) be resolved during characterization?

- Methodological Answer :

- NMR discrepancies : Confirm solvent purity (e.g., residual DMSO-d6 protons at δ 2.50 ppm) and check for paramagnetic impurities. Compare observed shifts with literature (e.g., benzyloxy protons at δ 5.11 ppm ).

- FTIR anomalies : Use ATR calibration checks. Missing C=O stretches (e.g., 1680–1720 cm⁻¹) may indicate incomplete oxidation or hydration artifacts .

Q. What strategies improve the stability of this compound during long-term storage?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Use molecular sieves (3Å) to avoid hydrolysis of the benzyloxy group. Purity should be verified via HPLC (C18 column, MeCN/H2O mobile phase) before storage .

Q. How can computational chemistry aid in predicting reactivity or spectroscopic properties of this compound derivatives?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and reaction transition states.

- Molecular docking assesses binding affinity of triazolopyridine derivatives (e.g., antibacterial targets) .

Q. What mechanistic insights explain the regioselectivity of benzyloxy and methoxy group substitutions in pyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.